[2-(2-Morpholinoethoxy)phenyl]methylamine

Purity Specification Chemical Synthesis Procurement Criteria

Researchers often face data reproducibility failures when substituting positional isomers in SAR studies. CAS 540753-13-7 eliminates this variable as the definitive ortho-substituted morpholinoethoxy benzylamine building block. - Distinct ortho geometry provides unique conformational constraint not replicable by 3- or 4-substituted analogs. - Supplied at 97% purity, offering a consistent, documented supply chain for CNS-focused library synthesis. - Primary amine handle enables direct conjugation for chemical probe development.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 540753-13-7
Cat. No. B1365555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Morpholinoethoxy)phenyl]methylamine
CAS540753-13-7
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2CN
InChIInChI=1S/C13H20N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
InChIKeyQHAMTJRGPZWTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(2-Morpholinoethoxy)phenyl]methylamine Overview


[2-(2-Morpholinoethoxy)phenyl]methylamine (CAS 540753-13-7) is a research chemical belonging to the class of morpholinoethoxy-substituted benzylamines. It is a small molecule building block with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . The compound is commercially available from multiple vendors with typical purity specifications of 95% to 97% . This chemical is strictly for Research and Development (R&D) use and is not intended for human or veterinary therapeutic applications or consumer products .

Generic Substitution Risks


Substituting [2-(2-Morpholinoethoxy)phenyl]methylamine with a generic or unqualified alternative is not scientifically valid due to profound differences in molecular properties dictated by the specific substitution pattern on the phenyl ring. Even among its closest positional isomers, which share the identical molecular formula and weight, the location of the morpholinoethoxy side chain (ortho, meta, or para) can drastically alter the compound's lipophilicity, electronic distribution, and 3D conformation . These variations directly impact crucial factors for drug discovery and chemical biology, such as target binding affinity, metabolic stability, and membrane permeability. Consequently, data generated with the 4-substituted isomer (CAS 140836-69-7) or the 3-substituted isomer (CAS 857284-08-3) cannot be assumed to be representative of the 2-substituted compound . The specific ortho-substitution pattern of CAS 540753-13-7 offers a unique geometry that is not replicable by its meta or para counterparts, making precise specification essential for reproducible research outcomes.

Selection Evidence Guide


Purity Comparison: Ortho vs. Para Isomer

When procuring the ortho-substituted isomer, the standard commercially available purity from major vendors is 97%, as specified by Thermo Scientific . This is a quantifiable and verifiable specification that may differ from related compounds. For instance, the 4-position isomer (para) is listed by the same vendor at a 95% purity specification . This difference in typical commercial purity between two structurally similar analogs can be a critical factor for researchers requiring the highest purity material without the need for additional in-house purification steps.

Purity Specification Chemical Synthesis Procurement Criteria

Supplier Catalog Availability: Ortho vs. Meta Isomer

The availability of high-quality building blocks from established suppliers can be a key differentiator. [2-(2-Morpholinoethoxy)phenyl]methylamine (CAS 540753-13-7) is offered by AK Scientific (AKSci) at a specification of 95% purity . This supplier's catalog does not list the ortho-substituted compound, while the meta-substituted isomer (CAS 857284-08-3) is not found in their standard catalog, indicating a specific commercial focus on the ortho-isomer by this vendor .

Chemical Sourcing Procurement Supply Chain

Unique Chemical Identifiers Across Isomers

The unique chemical identity of [2-(2-Morpholinoethoxy)phenyl]methylamine is rigorously defined by its CAS Number (540753-13-7), MDL Number (MFCD08060517), and InChI Key (QHAMTJRGPZWTSO-UHFFFAOYSA-N) . These identifiers differ significantly from its positional isomers. The para-isomer is registered under CAS 140836-69-7 with MDL MFCD07772849, and the meta-isomer under CAS 857284-08-3 . Using the correct identifiers is critical for compound registration, electronic lab notebooks, and ensuring data reproducibility.

Chemical Identity Data Integrity Compound Management

Biological Activity: Morpholine Scaffold Inference

While no direct comparative biological data exists for the target compound against its positional isomers, its core morpholinoethylamine scaffold is a recognized privileged structure in medicinal chemistry. This scaffold class is associated with activity at various targets, including the mu-opioid receptor (MOR) and norepinephrine transporter (NET), as evidenced by compounds in BindingDB [1][2]. The presence of this scaffold suggests a potential for the ortho-substituted isomer (CAS 540753-13-7) to interact with similar biological systems, but its specific activity and selectivity profile will be dictated by its unique ortho-substitution geometry.

Biological Activity Drug Discovery Chemical Probe

Predicted Physicochemical Properties

Calculated physicochemical properties provide a quantitative basis for differentiating [2-(2-Morpholinoethoxy)phenyl]methylamine from its isomers. The compound has a predicted boiling point of 379.8°C at 760 mmHg and a density of 1.101 g/cm³ . Its exact mass is 236.15200 g/mol, with 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. While these specific values are not directly comparable to isomers in the sourced data, they define the compound's unique physicochemical profile, which influences its solubility, logP, and membrane permeability in ways that differ from the meta- and para- analogs. For example, the ortho-substitution pattern is known to restrict the conformational freedom of the side chain, potentially altering its interaction with biological targets compared to the more flexible para-substituted counterpart.

Physicochemical Properties ADME Medicinal Chemistry

Research Applications


CNS Analog Library Synthesis

This compound is ideally suited as a key building block for the synthesis of focused compound libraries targeting central nervous system (CNS) receptors. The morpholinoethylamine moiety is a known pharmacophore in CNS drug design, and the ortho-substitution offers a distinct spatial geometry for exploring structure-activity relationships (SAR) around GPCRs and transporters, as inferred from the class-level biological activity . Its specific ortho-substitution pattern provides a unique conformational constraint that can be exploited to achieve different binding interactions compared to para- or meta-substituted analogs.

Isomer-Dependent ADME Properties

CAS 540753-13-7 serves as an essential tool for studies designed to elucidate the impact of positional isomerism on drug-like properties. Its unique 2-position substitution can be directly compared with its 3- and 4-substituted isomers to generate quantitative data on differences in solubility, lipophilicity (logP), and metabolic stability . Such head-to-head comparisons are critical for establishing SAR in lead optimization programs where fine-tuning of physicochemical parameters is required to improve a compound's drug-likeness.

Chemical Biology Probe Development

The compound's functional handle (primary amine) allows for facile conjugation to biotin, fluorophores, or solid supports, making it a versatile starting material for developing chemical biology probes . Given the scaffold's implication in CNS target activity, probes derived from CAS 540753-13-7 can be used in pull-down assays or cellular imaging to validate the target engagement and mechanism of action of related drug candidates. Its distinct chemical identity, validated by CAS and MDL numbers, ensures accurate reporting and reproducibility in such advanced research applications .

Procurement of Ortho-Substituted Morpholines

For procurement specialists and laboratory managers, this compound represents a distinct stock-keeping unit (SKU) with a 97% purity specification that is not interchangeable with its lower-purity (95%) para-substituted counterpart or other isomers . Its availability from major research chemical suppliers ensures a consistent, documented supply chain for projects where the ortho-geometry is a non-negotiable requirement. This prevents the common procurement error of ordering a 'similar' compound that would compromise experimental data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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